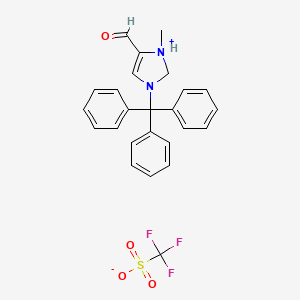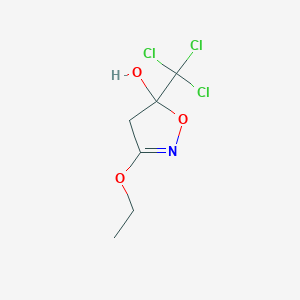
5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trichloromethyl group, an ethoxy group, and a dihydroisoxazole ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trichloromethyl-containing reagents and ethoxy-substituted precursors in the presence of a catalyst. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the trichloromethyl group or other parts of the molecule.
Substitution: The ethoxy group or other substituents can be replaced by other functional groups under suitable conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL involves its interaction with specific molecular targets and pathways. The trichloromethyl group and the dihydroisoxazole ring play crucial roles in its reactivity and interactions. The compound may act by modifying the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Trichloromethylisoquinolines: Similar in having the trichloromethyl group, these compounds are explored for their biological activities.
Uniqueness
5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL is unique due to its combination of the trichloromethyl group, ethoxy group, and dihydroisoxazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Número CAS |
639815-70-6 |
|---|---|
Fórmula molecular |
C6H8Cl3NO3 |
Peso molecular |
248.5 g/mol |
Nombre IUPAC |
3-ethoxy-5-(trichloromethyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C6H8Cl3NO3/c1-2-12-4-3-5(11,13-10-4)6(7,8)9/h11H,2-3H2,1H3 |
Clave InChI |
VQUGUNHKTRLROF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NOC(C1)(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


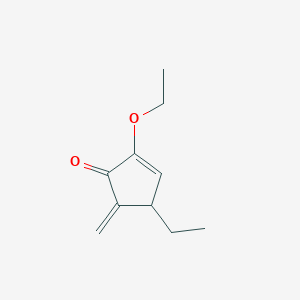
![11-[4-Methoxy-3-(methylsulfanyl)phenyl]undeca-2,4,6,8,10-pentaenal](/img/structure/B12585407.png)
![1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one](/img/structure/B12585415.png)
![3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid](/img/structure/B12585417.png)
![N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine](/img/structure/B12585424.png)
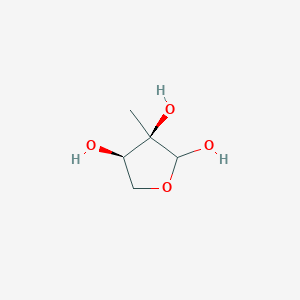
![5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585439.png)
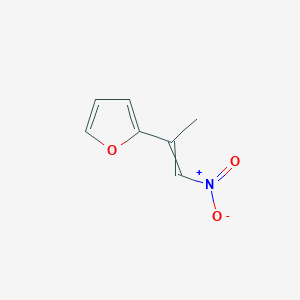

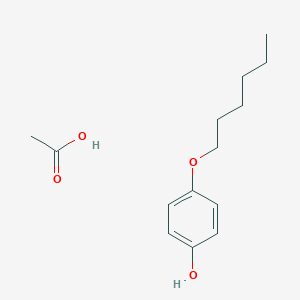

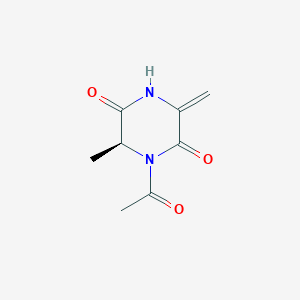
![(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585499.png)
